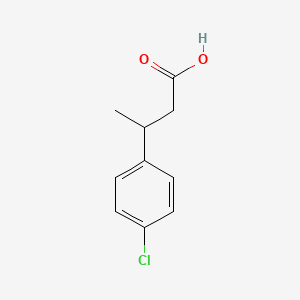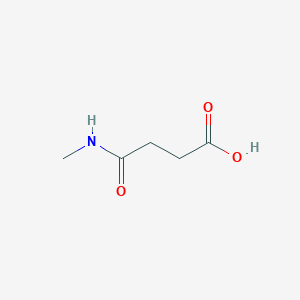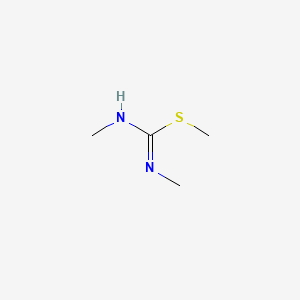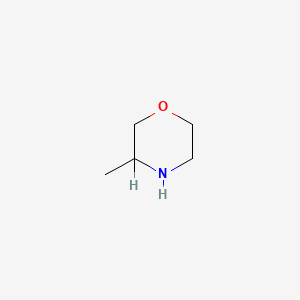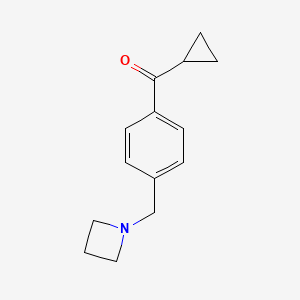
4-(Azetidinomethyl)phenyl cyclopropyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidinomethyl)phenyl cyclopropyl ketone is a chemical compound with the linear formula C14H17NO . It has a molecular weight of 215.29 g/mol.
Molecular Structure Analysis
The molecular structure of 4-(Azetidinomethyl)phenyl cyclopropyl ketone is represented by the formula C14H17NO . For a detailed structural analysis, it’s recommended to refer to resources like PubChem .Chemical Reactions Analysis
The specific chemical reactions involving 4-(Azetidinomethyl)phenyl cyclopropyl ketone are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to peer-reviewed papers or technical documents .Physical And Chemical Properties Analysis
4-(Azetidinomethyl)phenyl cyclopropyl ketone has a molecular weight of 215.29 g/mol. For a comprehensive analysis of its physical and chemical properties, resources like PubChem can be referred to .Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
Recent studies have demonstrated the utility of clay catalysts in various organic synthesis reactions, such as Friedel-Crafts alkylation, alkylation of phenols with aldehydes and ketones, and rearrangement of alkyl phenyl ethers. These reactions are pivotal for producing key intermediates like bisphenols, alkylphenols, and ketones, which are foundational in the synthesis of complex organic molecules. The ability to regenerate and reuse these clay catalysts highlights their sustainable and efficient application in organic synthesis (Tateiwa & Uemura, 1997).
Role in Heterocyclic Compound Synthesis
The reactivity of certain ketone derivatives has been exploited for synthesizing a broad array of heterocyclic compounds, including pyrazolo-imidazoles, spiropyridines, and others. These compounds serve as crucial building blocks in pharmaceuticals, showcasing the versatile applications of ketones in drug development (Gomaa & Ali, 2020).
Development of Phosphorylated Heterocycles
Research into the synthesis of 4-phosphorylated 1,3-azoles (such as imidazoles and thiazoles) reveals their significant chemical and biological activities, including their use as insectoacaricidal and antihypertensive agents. This underscores the importance of ketone derivatives in synthesizing biologically active compounds with potential therapeutic applications (Abdurakhmanova et al., 2018).
Asymmetric Hydrosilylation Catalysts
Ketones, especially α,β-unsaturated ketones, play a pivotal role in the asymmetric hydrosilylation of imines and electrophilic double bonds, showcasing their utility in creating chiral centers for pharmaceuticals. Advances in catalyst development, including transition metals with various ligands, have improved the efficiency and selectivity of these reactions (Riant et al., 2004).
Synthesis of Schiff Bases
Ketones also find application in the synthesis of Schiff bases, which are valuable for their wide range of applications in pharmaceuticals and as ligands in coordination chemistry. The ability to form Schiff bases through the reaction with amines illustrates the versatility of ketones in synthetic organic chemistry (Raju et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(13-6-7-13)12-4-2-11(3-5-12)10-15-8-1-9-15/h2-5,13H,1,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHOASKTNXRMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642830 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidinomethyl)phenyl cyclopropyl ketone | |
CAS RN |
898757-10-3 |
Source


|
| Record name | [4-(1-Azetidinylmethyl)phenyl]cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


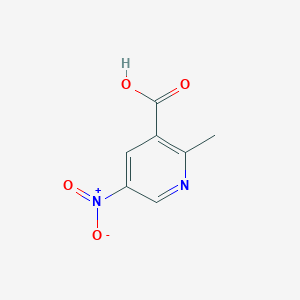

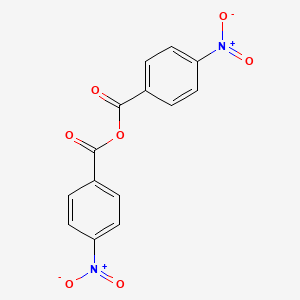


![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
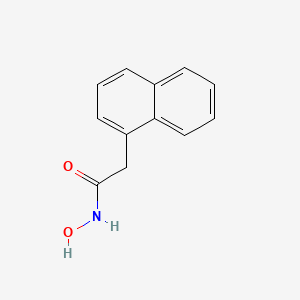
![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)
![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)
